molecular formula C10H12O3 B12604589 Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate CAS No. 918150-71-7

Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate

Cat. No.: B12604589
CAS No.: 918150-71-7
M. Wt: 180.20 g/mol
InChI Key: ZEDJGEWTVBSRFZ-UHFFFAOYSA-N
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Description

Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C10H12O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group, a vinyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxocyclopentanecarboxylate with vinyl magnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the ketone group to an alcohol.

    Substitution: The vinyl group can participate in electrophilic addition reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The vinyl group can participate in addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new bonds and the modification of existing structures, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: A similar compound with a ketone and ester group but lacking the vinyl group.

    Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Another related compound with a different ring size and substitution pattern.

Uniqueness

Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate is unique due to the presence of both a vinyl group and a ketone group on the cyclopentane ring

Properties

CAS No.

918150-71-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-ethenyl-5-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C10H12O3/c1-3-7-5-6-8(11)9(7)10(12)13-4-2/h3H,1,4-6H2,2H3

InChI Key

ZEDJGEWTVBSRFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1=O)C=C

Origin of Product

United States

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